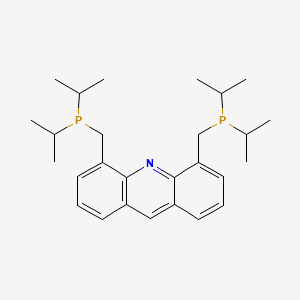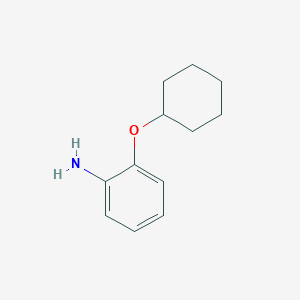
2-(Cyclohexyloxy)aniline
Vue d'ensemble
Description
2-(Cyclohexyloxy)aniline is an organic compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 Da .
Synthesis Analysis
The synthesis of anilines, including this compound, often involves the use of benzene rings as preformed units that are elaborated to build larger molecules . A potentially transformative reaction for making anilines uses light and two transition-metal catalysts . Simple anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 .Chemical Reactions Analysis
Anilines, such as this compound, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are often produced through reactions that replace a carbon–hydrogen (C–H) bond with a carbon–nitrogen (C–N) bond without disrupting the aromatic system .Applications De Recherche Scientifique
Chemical Fixation of CO2
Aniline derivatives, including those related to 2-(Cyclohexyloxy)aniline, have been explored for their potential in chemical fixation of CO2. This approach utilizes carbon dioxide as a C1 feedstock in organic synthesis, providing access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The cyclization of aniline derivatives with CO2 into corresponding functionalized azoles represents a straightforward protocol for synthesizing important natural and biologically active azole derivatives (Vessally et al., 2017).
Synthesis and Biological Properties of 2-(Azolyl)anilines
2-(Azolyl)anilines, which are related to the structural motif of this compound, act as effective nucleophiles in cyclocondensation reactions. These compounds and their derivatives exhibit various biological activities, highlighting their significance in medicinal chemistry and pharmaceutical research (Antypenko et al., 2017).
Analytical and Environmental Applications
The study of aniline derivatives also extends to analytical and environmental applications. Research on the genotoxic activities of aniline and its metabolites, for instance, provides insights into the mechanisms underlying the carcinogenicity of aniline in rats, emphasizing the importance of understanding the environmental and health impacts of chemical compounds (Bomhard & Herbold, 2005).
Material Science and Catalysis
Aniline derivatives are utilized in material science and catalysis, demonstrating their versatility in scientific research. For example, conducting polymer-coated carbon surfaces, which can be achieved through the electropolymerization of aniline, have applications in sensors, batteries, and capacitors, showcasing the integration of organic chemistry with materials science (Ates & Sarac, 2009).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the aniline derivative and the biomolecules involved
Cellular Effects
Aniline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aniline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of 2-(Cyclohexyloxy)aniline in animal models . Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
2-cyclohexyloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJMJAWJMYYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



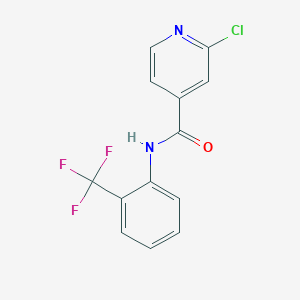
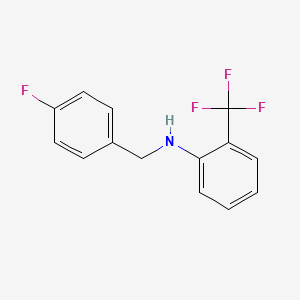
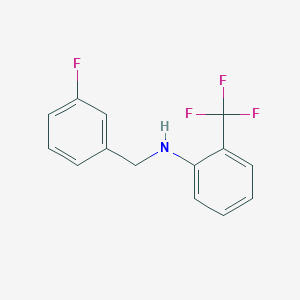
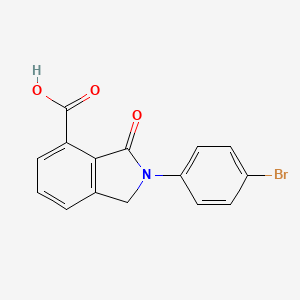
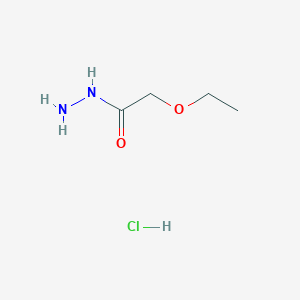
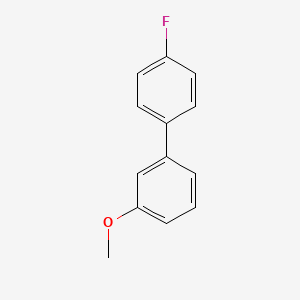
![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3335176.png)

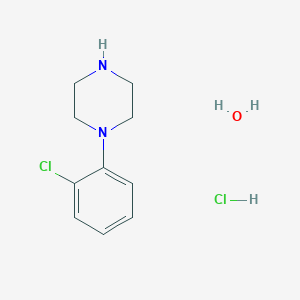
![1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one](/img/structure/B3335203.png)
